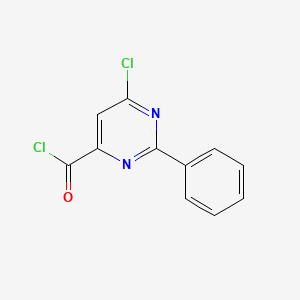

6-Chloro-2-phenylpyrimidine-4-carbonyl chloride

Vue d'ensemble

Description

6-Chloro-2-phenylpyrimidine-4-carbonyl chloride is a chemical compound with the CAS Number: 1148122-15-9 and Linear Formula: C11H6Cl2N2O . It is used in scientific research and its unique properties allow it to be employed in diverse applications, ranging from drug synthesis to materials science.

Molecular Structure Analysis

The molecular structure of this compound is represented by the Linear Formula: C11H6Cl2N2O . More detailed structural information might be available in technical documents or peer-reviewed papers .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 218.64 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 42.8 Ų .Applications De Recherche Scientifique

Chemical Transformations and Synthesis

One of the fundamental applications of 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride is in chemical synthesis, where it acts as a precursor for the development of complex molecules. For instance, it undergoes ring transformations in reactions with nucleophiles, leading to the formation of derivatives like 4-amino-2-phenylpyrimidine. Such transformations are crucial for understanding reaction mechanisms and developing new synthetic routes (H. W. V. Meeteren & H. Plas, 2010).

Crystal Structure Analysis

The crystal structures of derivatives like 6-chloro-4-nitro-2-phenylpyrimidine have been determined using X-ray diffraction, providing insights into the effects of substituents on molecular geometry and intermolecular interactions. This research is invaluable for the design of new materials with desired physical and chemical properties (T. Rybalova et al., 2001).

Molecular Structure and Conformation

The molecular structure and conformation of related compounds, such as 2-chloro-1-phenylethanone, have been explored through techniques like gas-phase electron diffraction and theoretical calculations. Such studies provide a deeper understanding of molecular dynamics and are essential for the development of new chemical entities with specific biological or physical properties (K. Aarset & K. Hagen, 2005).

Ligand Exchange and Coordination Chemistry

Research on ligand exchange on metal complexes using derivatives of 2,2'-bipyrimidine, including phenyl-substituted variants, sheds light on coordination chemistry. Such studies are critical for the development of catalysts and materials with applications in organic synthesis, environmental remediation, and more (E. Riesgo et al., 2001).

Antimicrobial Activities

Derivatives of this compound have been investigated for their antimicrobial activities. The synthesis of benzothiophene derivatives and their evaluation against various bacterial strains highlight the compound's potential as a scaffold for developing new antimicrobial agents (Gadada Aganagowda et al., 2012).

Mesomorphic Properties

The influence of spacer chain lengths and polar terminal groups on the mesomorphic properties of tethered 5-phenylpyrimidines demonstrates the compound's application in materials science, particularly in the development of liquid crystal displays and other optoelectronic devices (Gundula F. Starkulla et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

6-chloro-2-phenylpyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O/c12-9-6-8(10(13)16)14-11(15-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZVDCDXBHGPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677758 | |

| Record name | 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148122-15-9 | |

| Record name | 6-Chloro-2-phenylpyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

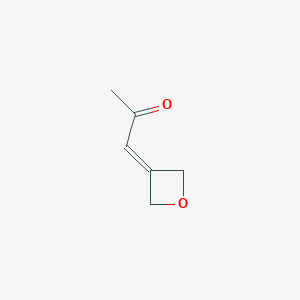

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

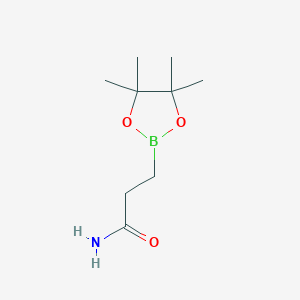

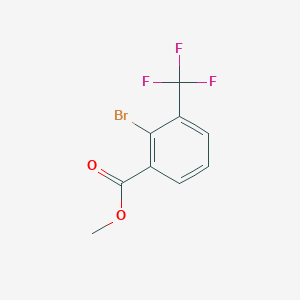

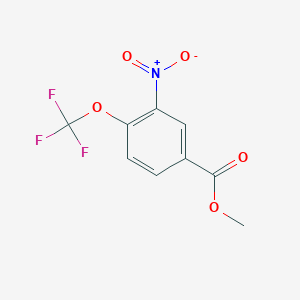

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(benzenesulfonyl)ethyl]-1H-indole](/img/structure/B1420758.png)

![Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-](/img/structure/B1420759.png)

![2-[2-(4-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1420761.png)

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/structure/B1420773.png)